(5Z)-5-[[5-[5-[5-[4,8-bis(2-ethylhexylsulfanyl)-2-[5-[5-[5-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
The compound “(5Z)-5-[[5-[5-[5-[4,8-bis(2-ethylhexylsulfanyl)-2-[5-[5-[5-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]thieno2,3-fbenzothiol-6-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one” is a complex organic molecule with potential applications in various fields of scientific research. This compound features multiple thiophene and thiazolidinone rings, which are known for their interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of thiophene and thiazolidinone rings, followed by their functionalization and coupling. Common reagents used in these reactions might include sulfur-containing compounds, alkyl halides, and various catalysts to facilitate ring formation and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the molecule’s reactivity.
Substitution: Replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, the compound might be investigated for its potential as an antimicrobial or anticancer agent, given the known activities of thiophene and thiazolidinone derivatives.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.
Industry
In industry, the compound might find applications in the development of new materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might inhibit enzymes by binding to their active sites or disrupt cellular processes by interacting with cell membranes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thiophene and thiazolidinone derivatives, which share structural features and potentially similar activities.
Uniqueness
What sets this compound apart is its unique combination of multiple thiophene and thiazolidinone rings, along with various functional groups that can modulate its properties and activities.
Properties
Molecular Formula |
C94H124N2O2S14 |
---|---|
Molecular Weight |
1762.9 g/mol |
IUPAC Name |
(5Z)-5-[[5-[5-[5-[4,8-bis(2-ethylhexylsulfanyl)-2-[5-[5-[5-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C94H124N2O2S14/c1-11-21-27-31-35-39-45-65-53-69(57-81-91(97)95(19-9)93(99)111-81)103-83(65)73-49-51-75(105-73)85-67(47-41-37-33-29-23-13-3)55-77(107-85)79-59-71-87(101-61-63(17-7)43-25-15-5)90-72(88(89(71)109-79)102-62-64(18-8)44-26-16-6)60-80(110-90)78-56-68(48-42-38-34-30-24-14-4)86(108-78)76-52-50-74(106-76)84-66(46-40-36-32-28-22-12-2)54-70(104-84)58-82-92(98)96(20-10)94(100)112-82/h49-60,63-64H,11-48,61-62H2,1-10H3/b81-57-,82-58+ |
InChI Key |
YRGZDHOCIVFZMA-SWSLLIFLSA-N |
Isomeric SMILES |
CCCCCCCCC1=C(SC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC)C3=CC=C(S3)C4=C(C=C(S4)C5=CC6=C(S5)C(=C7C=C(SC7=C6SCC(CC)CCCC)C8=CC(=C(S8)C9=CC=C(S9)C1=C(C=C(S1)/C=C/1\C(=O)N(C(=S)S1)CC)CCCCCCCC)CCCCCCCC)SCC(CC)CCCC)CCCCCCCC |
Canonical SMILES |
CCCCCCCCC1=C(SC(=C1)C=C2C(=O)N(C(=S)S2)CC)C3=CC=C(S3)C4=C(C=C(S4)C5=CC6=C(S5)C(=C7C=C(SC7=C6SCC(CC)CCCC)C8=CC(=C(S8)C9=CC=C(S9)C1=C(C=C(S1)C=C1C(=O)N(C(=S)S1)CC)CCCCCCCC)CCCCCCCC)SCC(CC)CCCC)CCCCCCCC |
Origin of Product |
United States |
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